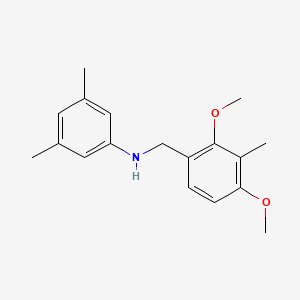
(4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone, also known as BNPPM, is a synthetic compound that has been widely used in scientific research. It belongs to the class of aryl ketones and has a molecular weight of 340.26 g/mol. BNPPM has been shown to have a range of biochemical and physiological effects, making it a valuable tool in various research fields.
Mechanism of Action
The mechanism of action of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone is not fully understood, but it is believed to act through the inhibition of enzymes and/or disruption of protein-protein interactions. The nitro and bromo groups on the phenyl ring of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone are potential sites for electron transfer reactions, which may play a role in its mechanism of action.
Biochemical and Physiological Effects:
(4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity, disruption of protein-protein interactions, and induction of apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone in lab experiments is its ability to selectively inhibit enzyme activity, making it a valuable tool for drug discovery and enzyme inhibition studies. However, one limitation is its potential toxicity and limited solubility in aqueous solutions, which may affect its efficacy and safety in vivo.
Future Directions
There are several future directions for the use of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone in scientific research. One potential direction is the development of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone derivatives with improved solubility and efficacy. Another direction is the exploration of its potential therapeutic applications in various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone and its effects on various biological processes.
Synthesis Methods
The synthesis of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone involves the reaction of 4-bromo-3-nitrobenzaldehyde and 2,4-dimethylphenylacetic acid in the presence of a base catalyst. The reaction proceeds through a condensation reaction, forming the desired product in good yield. The purity of (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone can be further improved through recrystallization or column chromatography.
Scientific Research Applications
(4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone has been used in various scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interaction studies. It has been shown to inhibit the activity of various enzymes, such as monoamine oxidase and acetylcholinesterase, making it a potential therapeutic agent for neurological disorders. (4-bromo-3-nitrophenyl)(2,4-dimethylphenyl)methanone has also been used as a tool to study protein-protein interactions, which play a crucial role in various biological processes.
properties
IUPAC Name |
(4-bromo-3-nitrophenyl)-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-9-3-5-12(10(2)7-9)15(18)11-4-6-13(16)14(8-11)17(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXCXYXIFNSFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-3-nitrophenyl)-(2,4-dimethylphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B5775422.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide](/img/structure/B5775425.png)
![methyl N-[4-(1-piperidinylsulfonyl)benzoyl]glycinate](/img/structure/B5775426.png)

![N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5775433.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775442.png)



![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5775487.png)
![2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide](/img/structure/B5775494.png)


![3-methoxy-N-{[(2-propyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5775533.png)